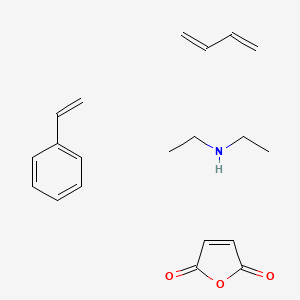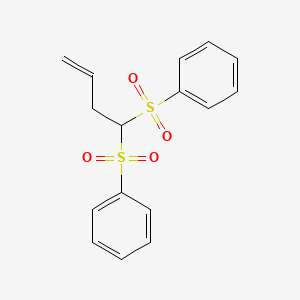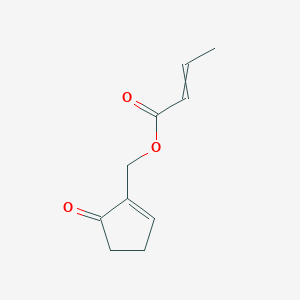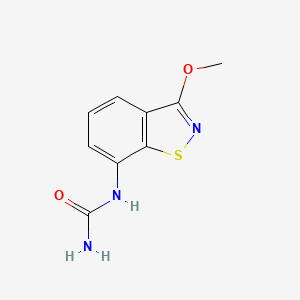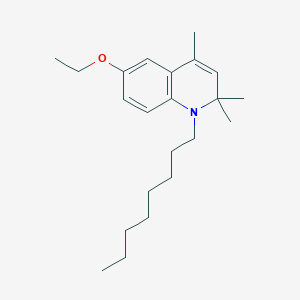
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is a quinoline-based compound known for its antioxidant properties. It is primarily used in various industrial applications, including as an antioxidant for rubber and as a food preservative in certain countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stored under inert gas to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in different fields .
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used as an antioxidant in rubber and as a food preservative
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-6-ethoxy-1,2-dihydroquinoline
- 1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1-octyl-1,2-dihydroquinoline is unique due to its specific ethoxy and octyl substitutions, which enhance its antioxidant properties and make it more effective in industrial applications compared to its analogs .
Properties
CAS No. |
105825-13-6 |
|---|---|
Molecular Formula |
C22H35NO |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1-octylquinoline |
InChI |
InChI=1S/C22H35NO/c1-6-8-9-10-11-12-15-23-21-14-13-19(24-7-2)16-20(21)18(3)17-22(23,4)5/h13-14,16-17H,6-12,15H2,1-5H3 |
InChI Key |
QPMQUGXWRITCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)OCC)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


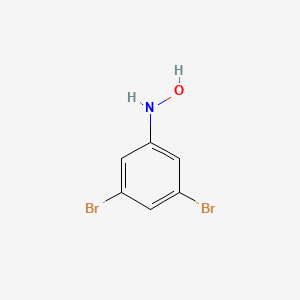
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
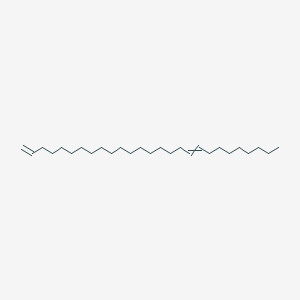
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
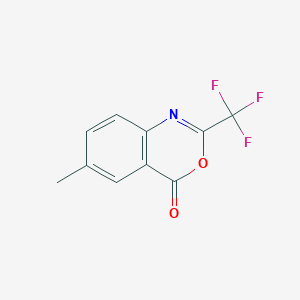
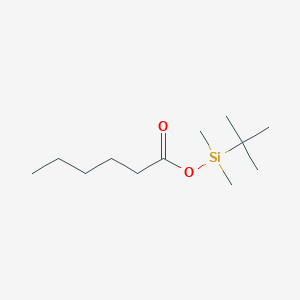
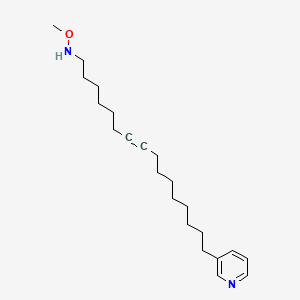
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
